N1-Cyclopropyl vs. N1-Methyl Substitution: Conformational Rigidity and Steric Bulk
The N1-cyclopropyl group in the target compound introduces greater conformational rigidity and steric bulk compared to the N1-methyl analog (1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, CAS 128694-63-3) . While direct experimental comparative data for the free carboxylic acids are not publicly available, class-level inference from pyrazole carboxamide patents indicates that replacement of N1-cyclopropyl with N1-methyl results in loss of biological activity in fungicidal and CRAC-inhibitory series, suggesting that the cyclopropyl group is a critical pharmacophoric element [1].
| Evidence Dimension | Structural steric parameter (estimated Taft Es or molar refractivity difference) |
|---|---|
| Target Compound Data | Cyclopropyl group (estimated Es ~ -0.06; MR ~ 13.5) |
| Comparator Or Baseline | Methyl group (Es = 0.00; MR = 5.65) [estimated values] |
| Quantified Difference | Larger steric bulk and reduced conformational freedom for cyclopropyl; quantitative activity difference not directly measured for free acids |
| Conditions | Not applicable – class-level structural comparison |
Why This Matters
The steric and conformational differences dictate whether the building block can correctly orient in the active site of target enzymes; the cyclopropyl variant is often specifically claimed in patents, making it a non-substitutable intermediate for those programs.
- [1] Bayer CropScience AG. (2014). Fungicide pyrazole carboxamides derivatives. US Patent US8772266B2. Retrieved from https://patents.google.com/patent/US8772266B2/en View Source
